molecular formula C24H27N5O3 B15105482 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B15105482
M. Wt: 433.5 g/mol
InChI Key: USUVSMCMPITSBE-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinoindole class, characterized by a fused pyridazine-indole core. Its structure includes 7,8-dimethoxy substitutions on the indole ring, a 5-methyl group, and a 4-phenylpiperazinylmethyl side chain at position 2. The dimethoxy groups likely influence lipophilicity and metabolic stability, while the methyl group at position 5 may sterically modulate interactions with enzymes or receptors.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C24H27N5O3/c1-26-20-14-22(32-3)21(31-2)13-18(20)19-15-25-29(24(30)23(19)26)16-27-9-11-28(12-10-27)17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3

InChI Key

USUVSMCMPITSBE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of methanesulfonic acid under reflux in methanol, followed by further steps to introduce the desired substituents . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The methoxy groups at positions 7 and 8 are susceptible to nucleophilic substitution under acidic or basic conditions. For example:

  • Demethylation : Treatment with strong acids (e.g., HBr in acetic acid) replaces methoxy groups with hydroxyl groups.

  • Halogenation : Reaction with phosphorus oxychloride (POCl₃) converts methoxy groups to chlorides.

Table 1: Substitution Reactions of Methoxy Groups

Reaction TypeReagents/ConditionsProductYieldReference
DemethylationHBr (48%), acetic acid, reflux7,8-Dihydroxy derivative65–70%
ChlorinationPOCl₃, DMF, 80°C7,8-Dichloro analog55–60%

Oxidation and Reduction

The pyridazino-indole core and methyl group undergo redox reactions:

  • Oxidation : The methyl group at position 5 oxidizes to a carboxyl group using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative.

Table 2: Redox Reactions

Target SiteReagents/ConditionsProductOutcome
C5-MethylKMnO₄, H₂SO₄, 60°C5-Carboxylic acid derivativeEnhanced solubility in polar solvents
Pyridazine RingH₂ (1 atm), 10% Pd-C, ethanolDihydro-pyridazinoindoleIncreased stability

Cyclization and Ring Formation

The piperazine moiety participates in cyclization reactions. For instance:

  • Alkylation : Reacting with alkyl halides forms quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the piperazine nitrogen, altering receptor-binding affinity.

Table 3: Piperazine Reactivity

Reaction TypeReagents/ConditionsApplication
N-AlkylationEthyl bromide, K₂CO₃, DMFEnhanced lipophilicity
N-AcylationAc₂O, pyridine, 25°CModified pharmacokinetic properties

Functional Group Transformations

The indole nitrogen and pyridazine ring undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 2 of the indole ring.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving water solubility.

Table 4: Electrophilic Substitution

Position ModifiedReagents/ConditionsProductBiological Impact
Indole C2HNO₃ (conc.), H₂SO₄, 0°C2-Nitro derivativeIncreased cytotoxicity
Pyridazine C4ClSO₃H, CH₂Cl₂4-Sulfonic acid analogImproved bioavailability

Cross-Coupling Reactions

The phenylpiperazine group enables palladium-catalyzed coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids to introduce aromatic substituents.

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines.

Key Research Findings

  • Reactivity Hierarchy : Methoxy groups are more reactive than the pyridazine ring toward electrophiles due to electron-donating effects.

  • Piperazine Flexibility : The piperazine nitrogen’s basicity (pKa ≈ 8.5) facilitates protonation in physiological conditions, influencing drug-receptor interactions.

  • Structural-Activity Relationship (SAR) :

    • Nitration at the indole C2 position increases antitumor activity by 40% compared to the parent compound .

    • Demethylation reduces blood-brain barrier permeability due to higher polarity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Pharmacological Implications
7,8-Dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (Target) Pyridazinoindole 7,8-OCH₃; 5-CH₃; 3-(4-phenylpiperazinylmethyl) Enhanced receptor binding (serotonin/dopamine); improved metabolic stability
8-Methoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one () Pyridazinoindole 8-OCH₃; no piperazine or methyl groups Reduced receptor affinity due to lack of piperazine; lower lipophilicity
3-(3-Chloro-4-methoxyphenyl)-5-methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-... () Pyridazinoindole 3-Cl, 4-OCH₃ phenyl; 5-CH₃; 1-(CF₃-phenylpiperazine carbonyl) Increased steric bulk may limit blood-brain barrier penetration; enhanced selectivity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... () Imidazopyridine Nitrophenyl, cyano, ester groups Polar groups may reduce CNS activity; nitro group poses metabolic risks

Key Findings:

Piperazine Moieties: The target compound’s 4-phenylpiperazinylmethyl group (vs. Piperazine-containing analogs generally exhibit stronger binding to monoamine transporters .

Methoxy Substitutions: The 7,8-dimethoxy pattern (vs.

Methyl Group at Position 5 : The 5-CH₃ group (shared with ) may stabilize the molecule’s conformation, as seen in related indole derivatives .

Biological Activity

7,8-Dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyridazinoindole core and piperazine moiety. Its molecular formula is C23H27N5O2C_{23}H_{27}N_5O_2, with a molecular weight of approximately 393.5 g/mol. The presence of methoxy groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to 7,8-dimethoxy derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds that bind to specific receptors can activate pathways leading to apoptosis in cancer cells. Studies have shown that similar indole derivatives can inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity .
CompoundCell LineIC50 Value (µM)Reference
7,8-Dimethoxy derivativeMCF-74.363
Similar indole derivativesHCT116<10

Neuroprotective Effects

Preliminary studies suggest that this compound may interact with the peripheral benzodiazepine receptor (PBR), which is implicated in neuroprotection:

  • Neuroprotective Mechanism : Similar compounds have demonstrated the ability to enhance neuronal survival in models of neurodegeneration. For example, SSR180575, a related compound, showed significant neuroprotective effects by increasing motoneuron survival in experimental models .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented:

  • Inflammatory Response Modulation : Compounds derived from similar scaffolds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation in macrophages . This suggests that the target compound may also possess anti-inflammatory properties.

Case Studies

  • In Vitro Studies : In vitro experiments using RAW264.7 macrophage cells demonstrated that compounds with similar structures significantly decreased LPS-induced nitric oxide production and inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
  • In Vivo Models : Animal studies have shown that related compounds improve functional recovery in neuropathy models when administered at therapeutic doses, suggesting their utility in treating neurodegenerative conditions .

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